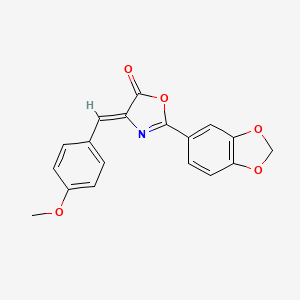
N-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-ベンゾジオキソール-5-イル)-4-(2,5-ジメチルフェニル)-1,3-チアゾール-2-アミンは、チアゾール誘導体のクラスに属する合成有機化合物です。この化合物は、チアゾール環に結合したベンゾジオキソール環とジメチルフェニル基の存在が特徴です。様々な分野での潜在的な生物活性や応用により、科学研究で注目されています。
準備方法
合成経路と反応条件
N-(1,3-ベンゾジオキソール-5-イル)-4-(2,5-ジメチルフェニル)-1,3-チアゾール-2-アミンの合成は、一般的に以下の手順を伴います。
チアゾール環の形成: チアゾール環は、塩基性条件下でα-ハロケトンとチオアミドを縮合させるハントツシュチアゾール合成によって合成することができます。
ベンゾジオキソール基の結合: ベンゾジオキソール基は、適切なベンゾジオキソール誘導体がチアゾール中間体と反応する求核置換反応によって導入できます。
ジメチルフェニル基の導入: ジメチルフェニル基は、ルイス酸触媒の存在下で、チアゾール中間体がジメチルベンゾイルクロリドと反応するフリーデル・クラフツアシル化反応によって結合させることができます。
工業生産方法
N-(1,3-ベンゾジオキソール-5-イル)-4-(2,5-ジメチルフェニル)-1,3-チアゾール-2-アミンの工業生産は、上記の合成経路を最適化して、より高い収率と純度を達成する必要がある場合があります。これには、連続フロー反応器、高度な精製技術、副生成物と廃棄物を最小限に抑えるプロセス最適化の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾジオキソール環で酸化反応を起こすことができ、キノン誘導体の形成につながります。
還元: 還元反応はチアゾール環で起こり、ジヒドロチアゾール誘導体の形成につながる可能性があります。
置換: この化合物は、特にベンゾジオキソール環で求核置換反応に参加することができ、求電子置換によって様々な官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 求電子置換は、ハロゲン(塩素、臭素)やニトロ化剤(硝酸)などの試薬によって促進できます。
形成される主な生成物
酸化: キノン誘導体。
還元: ジヒドロチアゾール誘導体。
置換: 様々な置換ベンゾジオキソール誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして。
生物学: 潜在的な抗菌性と抗真菌性の特性について調査されています。
医学: 癌や感染症などの特定の病気の治療における治療薬としての可能性を探っています。
産業: ポリマーや染料など、特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
作用機序
N-(1,3-ベンゾジオキソール-5-イル)-4-(2,5-ジメチルフェニル)-1,3-チアゾール-2-アミンの作用機序は、特定の分子標的と経路との相互作用に関係しています。
分子標的: この化合物は、酵素、受容体、その他のタンパク質と相互作用して、その活性を調節する可能性があります。
関与する経路: 細胞シグナル伝達、代謝、遺伝子発現に関与するなど、様々な生化学的経路に影響を与える可能性があります。
類似化合物の比較
類似化合物
N-(1,3-ベンゾジオキソール-5-イル)-4-フェニル-1,3-チアゾール-2-アミン: 類似の構造ですが、フェニル環にジメチル基がありません。
N-(1,3-ベンゾジオキソール-5-イル)-4-(2,4-ジメチルフェニル)-1,3-チアゾール-2-アミン: フェニル環上のジメチル基の位置が異なる類似の構造。
独自性
N-(1,3-ベンゾジオキソール-5-イル)-4-(2,5-ジメチルフェニル)-1,3-チアゾール-2-アミンは、フェニル環上のジメチル基の特定の位置のためにユニークであり、その化学反応性と生物活性を影響を与える可能性があります。この独特の構造は、分子標的と経路との異なる相互作用につながる可能性があり、類似の化合物と比較して異なる生物学的効果をもたらす可能性があります。
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and aminothiazole.
Benzodioxole Derivatives: Compounds such as piperonyl butoxide and safrole.
Dimethylphenyl Derivatives: Compounds like xylene and dimethylbenzene.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE is unique due to the combination of its structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
特性
分子式 |
C18H16N2O2S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16N2O2S/c1-11-3-4-12(2)14(7-11)15-9-23-18(20-15)19-13-5-6-16-17(8-13)22-10-21-16/h3-9H,10H2,1-2H3,(H,19,20) |
InChIキー |
NATNRJAAZQYUKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11541901.png)
![N-(1-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11541906.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11541908.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl benzoate](/img/structure/B11541911.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11541920.png)
![Methyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11541937.png)
![3-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11541948.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide](/img/structure/B11541955.png)

![N'-[(Z)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11541961.png)
![2-(2,5-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541968.png)
![4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11541969.png)
![2-ethoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11541973.png)

